Product packaging for 2-Benzyl-1,2-diazabicyclo[2.2.2]octane(Cat. No.:CAS No. 6241-87-8)

2-Benzyl-1,2-diazabicyclo[2.2.2]octane

Cat. No.: B3275392
CAS No.: 6241-87-8
M. Wt: 202.3 g/mol
InChI Key: ITQYNWJCTRNJEK-UHFFFAOYSA-N
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Description

2-Benzyl-1,2-diazabicyclo[2.2.2]octane is a bicyclic diaza compound offered for investigative and development purposes within the research community. Compounds featuring the bicyclo[2.2.2]octane scaffold are of significant interest in organic and medicinal chemistry due to their rigid, three-dimensional structure. This particular derivative, functionalized with a benzyl group, may serve as a valuable building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals, ligands, or functional materials. Researchers might explore its potential as a catalyst or base in organic transformations, similar to the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO), which is a well-known catalyst in polymerization reactions and other synthetic processes . Handling should be conducted with care. As a precaution, personal protective equipment should be worn, and the material should be used only in a well-ventilated area . This product is intended for laboratory research use only and is not classified or approved for use in humans, animals, or as a household or industrial chemical. Researchers should consult the safety data sheet (SDS) prior to use and are responsible for ensuring safe handling and disposal practices in compliance with their local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B3275392 2-Benzyl-1,2-diazabicyclo[2.2.2]octane CAS No. 6241-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-1,2-diazabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQYNWJCTRNJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthesis and Derivatization of 2 Benzyl 1,2 Diazabicyclo 2.2.2 Octane

Retrosynthetic Analysis of the 1,2-Diazabicyclo[2.2.2]octane Core

A retrosynthetic analysis of the 1,2-diazabicyclo[2.2.2]octane core reveals a strategic disconnection approach. The bicyclic structure can be conceptually disassembled to simpler, more readily available precursors. A primary disconnection across the C-N bonds of the hydrazine (B178648) moiety within the bicyclic system leads to a substituted cyclohexane (B81311) derivative. This key intermediate would possess functional groups at the 1 and 4 positions, poised for the crucial double cyclization to form the diazabicyclic framework. Further deconstruction of this cyclohexane intermediate would then lead to even simpler acyclic precursors, often derivable from well-known starting materials. This logical dismantling provides a roadmap for the various synthetic strategies that can be employed to construct this complex scaffold.

Direct and Indirect Synthetic Routes to the Diazabicyclo[2.2.2]octane Skeleton

The construction of the 1,2-diazabicyclo[2.2.2]octane skeleton can be achieved through a variety of direct and indirect synthetic routes, each with its own set of advantages and challenges.

Cyclization Reactions for Bridged Amine Construction

The formation of the bridged amine structure is a critical step in the synthesis of the diazabicyclo[2.2.2]octane skeleton. Various cyclization reactions are employed to achieve this, often involving intramolecular reactions of appropriately functionalized precursors.

One common strategy involves a Dieckmann-analogous cyclization. For instance, the cyclization of (dioxopiperazinyl)acetates can be a key step in forming the bicyclic system. researchgate.net Another approach is the use of ring-closing metathesis (RCM) reactions, which have proven effective in constructing various bicyclic scaffolds. rsc.org Cascade reactions, which form multiple bonds in a single operation, also offer an efficient route. These can include sequences like a 1,3-dipolar cycloaddition followed by a Wagner-Meerwein rearrangement. nih.gov

The table below summarizes some of the key cyclization strategies:

Cyclization StrategyKey IntermediatesNoteworthy Aspects
Dieckmann-analogous cyclization(Dioxopiperazinyl)acetatesInvolves trapping of an intermediate hemiketal anion. researchgate.net
Ring-Closing Metathesis (RCM)Diallyl compoundsA versatile tool for accessing various bicyclic scaffolds. rsc.org
Cascade Reactions3-Oxidopyraziniums and acrylatesCan lead to the formation of both diazabicyclo[3.2.1]octanes and diazabicyclo[2.2.2]octanes. nih.gov

Approaches to Incorporate Nitrogen Atoms into the Bicyclic Framework

The incorporation of the two nitrogen atoms into the bicyclic framework is a defining feature of the synthesis of 1,2-diazabicyclo[2.2.2]octane. Several methods have been developed to introduce these nitrogen atoms effectively.

A prevalent method involves the use of hydrazine or its derivatives as a nitrogen source. These can react with a suitably functionalized cyclic precursor, such as a diketone or a dihalide, to form the diazabicyclic ring system in a double cyclization event. Another strategy is to build the nitrogen-containing rings sequentially. For example, a piperazine (B1678402) ring can be annulated to a cyclohexane derivative. researchgate.net

More advanced techniques include rhodium-catalyzed formal carbenoid insertion into an amide C-N bond, which provides a novel method for constructing nitrogen-bridged bicyclic compounds. researchgate.net Additionally, dearomative azidation followed by aryl migration has been explored as a pathway for nitrogen atom insertion. rsc.org

Methods for Introducing the 2-Benzyl Moiety

Once the core 1,2-diazabicyclo[2.2.2]octane skeleton is in hand, the next crucial step is the introduction of the benzyl (B1604629) group at the 2-position.

N-Alkylation Strategies for Benzyl Group Installation

The most direct method for introducing the benzyl group is through N-alkylation of the 1,2-diazabicyclo[2.2.2]octane core. This typically involves reacting the secondary amine of the diazabicyclic scaffold with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a suitable base.

The choice of base and solvent can be critical to the success of the reaction, influencing both the yield and the selectivity of the alkylation. Common bases include potassium carbonate, triethylamine, or a non-nucleophilic hindered base to prevent side reactions. Solvents can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to less polar options depending on the specific substrate and reagents. The quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with benzyl halides is a well-documented reaction that can lead to ring-opening products, highlighting the importance of controlling the reaction conditions to favor mono-benzylation at the desired nitrogen. rsc.org

The following table outlines typical conditions for N-alkylation:

Alkylating AgentBaseSolventKey Considerations
Benzyl bromidePotassium carbonateAcetonitrileStandard conditions for N-alkylation.
Benzyl chlorideTriethylamineDichloromethaneMilder conditions may be required for sensitive substrates.
Benzyl tosylateSodium hydrideTetrahydrofuran (THF)Used for less reactive amines.

Stereoselective Introduction of the Benzyl Substituent

In cases where the 1,2-diazabicyclo[2.2.2]octane core is chiral, the stereoselective introduction of the benzyl group becomes a significant challenge. The stereochemistry of the final product can be influenced by the existing stereocenters on the bicyclic framework.

Diastereoselective alkylation can be achieved by employing a chiral auxiliary or by taking advantage of the inherent chirality of the starting material to direct the incoming benzyl group to a specific face of the molecule. For instance, the reaction of a dialdehyde (B1249045) with benzylamine (B48309) and nitromethane (B149229) can establish a tetrasubstituted cyclohexane with a defined relative configuration, which then serves as a precursor for the stereoselective synthesis of the diazabicyclooctane. researchgate.net The use of chiral catalysts in the cyclization step can also pre-determine the stereochemistry of the bicyclic core, thereby influencing the subsequent benzylation step.

Synthesis of Precursors and Intermediate Compounds Relevant to 2-Benzyl-1,2-diazabicyclo[2.2.2]octane

The foundational step in the synthesis of this compound is the construction of the 1,2-diazabicyclo[2.2.2]octane core. A common and effective method for creating this bicyclic system is through a hetero-Diels-Alder reaction. This cycloaddition typically involves the reaction of a suitable diene with a dienophile containing a nitrogen-nitrogen double bond.

One established route involves the reaction of a 1,3-cyclohexadiene (B119728) derivative with a dienophile such as diethyl azodicarboxylate. The resulting cycloadduct, a 2,3-dicarboalkoxy-1,2-diazabicyclo[2.2.2]oct-5-ene, serves as a key intermediate. Subsequent chemical modifications, including the removal of the activating carboxyl groups and reduction of the double bond, yield the saturated 1,2-diazabicyclo[2.2.2]octane scaffold.

Another approach utilizes pyrazinone derivatives as precursors for the bicyclo[2.2.2]diazaoctane core through an intermolecular Diels-Alder cycloaddition. d-nb.info These pyrazinones can be prepared in a single step via a domino aldol (B89426) condensation/alkene isomerization sequence. d-nb.info The resulting cycloadducts can then be converted into the desired bicyclic system.

The synthesis of substituted cyclic hydrazines, which are structurally related to the target molecule, can be achieved through enzymatic reductive hydrazination of dicarbonyl compounds. This biocatalytic approach offers a pathway to various substituted N-heterocyles.

A significant challenge in the synthesis is the selective introduction of a single benzyl group onto one of the nitrogen atoms of the symmetrical 1,2-diazabicyclo[2.2.2]octane. This is often achieved by employing protecting group strategies. For instance, one nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc), allowing for the selective benzylation of the unprotected nitrogen. Subsequent deprotection of the Boc group yields the mono-benzylated product. An alternative method involves the use of a nitrogen dianion intermediate, which allows for the selective alkylation of hydrazine derivatives. organic-chemistry.org

Key precursors and intermediates in these synthetic pathways are summarized below:

Precursor/IntermediateSynthetic Role
1,3-CyclohexadieneDiene in the Diels-Alder reaction
Diethyl azodicarboxylateDienophile in the Diels-Alder reaction
2,3-Dicarboethoxy-1,2-diazabicyclo[2.2.2]oct-5-eneKey cycloadduct intermediate
1,2-Diazabicyclo[2.2.2]octaneThe core heterocyclic scaffold
N-Boc-1,2-diazabicyclo[2.2.2]octaneMono-protected intermediate for selective benzylation

Optimization of Reaction Conditions and Yields in the Synthesis of this compound and its Analogs

The efficiency of the synthesis of this compound and its analogs is highly dependent on the optimization of reaction conditions for both the formation of the bicyclic core and the subsequent N-benzylation.

Diels-Alder Reaction Optimization: The yield of the initial Diels-Alder cycloaddition is influenced by factors such as the choice of solvent, temperature, and the nature of the diene and dienophile. High-pressure conditions have been shown to favor the formation of the desired cycloadducts in some cases.

N-Benzylation Optimization: The selective mono-N-benzylation of the 1,2-diazabicyclo[2.2.2]octane core is a critical step that requires careful control of reaction parameters to minimize the formation of the di-benzylated byproduct. Key variables include the choice of the benzylating agent, base, solvent, and reaction temperature.

Research on the selective alkylation of hydrazine derivatives has shown that the reaction rate is influenced by the leaving group of the alkylating agent, with the order of reactivity being iodide > bromide > chloride. d-nb.info The bulkiness of the electrophile also plays a significant role, with less hindered agents reacting more readily. d-nb.info For selective monoalkylation, the reaction is typically carried out using one equivalent of the alkyl halide at a controlled temperature.

The following table presents a summary of optimized conditions for related N-alkylation reactions of cyclic hydrazines, which can be extrapolated to the synthesis of this compound.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
PhNHNHBocMethyl iodiden-BuLiTHF-78 to RTHigh
PhNHNHBocBenzyl bromiden-BuLiTHF-78 to RTHigh
PhNHNHBocIsopropyl bromiden-BuLiTHF-78 to RTLow

The data indicates that less sterically hindered alkylating agents like methyl iodide and benzyl bromide provide high yields, while bulkier agents such as isopropyl bromide result in lower yields. d-nb.info The use of a strong base like n-butyllithium in an aprotic solvent like THF at low temperatures is crucial for the formation of the reactive nitrogen anion and subsequent selective alkylation. organic-chemistry.org

Further optimization can involve screening different bases, such as potassium carbonate or triethylamine, and solvents of varying polarity. The reaction temperature is also a critical parameter to control the selectivity of mono- versus di-alkylation.

Advanced Spectroscopic and Structural Elucidation of 2 Benzyl 1,2 Diazabicyclo 2.2.2 Octane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

Multi-dimensional NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule. For 2-Benzyl-1,2-diazabicyclo[2.2.2]octane, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the diazabicyclooctane cage. The aromatic protons would likely appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂-Ph) would present as a singlet or a pair of doublets if they are diastereotopic, anticipated around δ 3.5-4.5 ppm. The protons on the bicyclic core would exhibit complex splitting patterns due to their fixed spatial relationships.

¹³C NMR: The carbon NMR spectrum would complement the proton data. Aromatic carbons would resonate in the δ 125-140 ppm region. The benzylic carbon is expected around δ 50-60 ppm, while the saturated carbons of the bicyclic cage would appear in the upfield region of the spectrum.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. This would be crucial for tracing the connectivity within the bicyclic framework, for instance, identifying which protons are vicinal to each other on the ethylene (B1197577) bridges.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the diazabicyclooctane and benzyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range (2-3 bond) C-H correlations. This is particularly useful for identifying the point of attachment of the benzyl group to the nitrogen atom (N2) through correlation of the benzylic protons to the carbons of the bicyclic cage adjacent to N2.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general NMR principles, as specific experimental data is not available in the cited literature.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂3.5 - 4.550 - 60
Benzyl-aromatic7.2 - 7.4125 - 140
Bicyclic cage CH₂2.5 - 3.545 - 55
Bicyclic cage bridgehead CH2.8 - 3.850 - 60

NOESY experiments are pivotal for determining the through-space proximity of protons, which in turn defines the molecule's conformation. For the rigid bicyclo[2.2.2]octane framework, NOESY can confirm the stereochemical relationships between protons on the different ethylene bridges. Furthermore, NOE correlations between the benzylic protons and specific protons on the bicyclic cage would provide definitive proof of the benzyl group's orientation relative to the cage. This would be especially important in substituted or sterically hindered derivatives to understand preferred rotational conformations.

X-ray Crystallography for Absolute and Relative Configuration Determination and Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound itself is not reported in the searched literature, a study on a related compound, 2-(4-Methoxybenzyl)-4,6-diphenyl-2,5-diazabicyclo[2.2.2]oct-5-en-3-one, provides valuable insight into the crystallographic features of such a bicyclic system. iucr.org

For this related molecule, the analysis revealed a triclinic crystal system with the space group P1. iucr.org The study detailed the bond lengths, angles, and torsion angles, confirming the bicyclic core's conformation. iucr.org In the solid state, the molecular packing was influenced by weak intermolecular C-H···π and C-H···O interactions, leading to the formation of chains and layers. iucr.org Should a suitable crystal of this compound be obtained, a similar detailed analysis would be possible, providing precise bond lengths and angles, and confirming the connectivity and stereochemistry unambiguously.

Table 2: Illustrative Crystallographic Data for a Related Diazabicyclo[2.2.2]octane Derivative (Data from 2-(4-Methoxybenzyl)-4,6-diphenyl-2,5-diazabicyclo[2.2.2]oct-5-en-3-one) iucr.org

ParameterValue
Crystal systemTriclinic
Space groupP1
a (Å)6.2770 (1)
b (Å)11.5684 (2)
c (Å)14.1443 (2)
α (°)85.497 (1)
β (°)89.900 (1)
γ (°)76.144 (1)
Volume (ų)993.97 (3)
Z2

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₁₃H₁₈N₂).

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. The fragmentation of the benzyl group is a well-understood process and would likely dominate the spectrum. Common fragments would include the tropylium (B1234903) ion at m/z 91, resulting from the rearrangement and loss of a hydrogen atom from the benzyl cation. The phenyl cation at m/z 77 is also a possible fragment. rsc.org

Fragmentation of the diazabicyclooctane ring would also occur. The cleavage of the C-N bonds of the bicyclic system is a likely pathway. eurjchem.com The exact fragmentation pattern would provide a fingerprint for the molecule, and detailed analysis of tandem MS (MS/MS) data could further elucidate the fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Based on general fragmentation patterns of benzylamines and bicyclic amines)

m/zProposed Fragment
202[M]⁺˙ (Molecular ion)
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
VariousFragments from the diazabicyclooctane ring cleavage

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

Benzyl Group Vibrations: The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching vibrations of the methylene groups in the bicyclic cage and the benzylic position would be observed in the 2850-3000 cm⁻¹ range.

C-N Vibrations: The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Skeletal Vibrations: The complex vibrations of the bicyclic skeleton would give rise to a series of bands in the fingerprint region (< 1500 cm⁻¹).

A detailed computational study on the related 1,4-diazabicyclo[2.2.2]octane (DABCO) has provided assignments for its vibrational modes, which can serve as a reference for the bicyclic portion of the target molecule. researchgate.net

Table 4: Expected Key Vibrational Frequencies for this compound (Based on typical group frequencies and data for related structures)

Wavenumber (cm⁻¹)Assignment
> 3000Aromatic C-H stretch
2850 - 3000Aliphatic C-H stretch
1600 - 1450Aromatic C=C stretch
~1450CH₂ scissoring
1250 - 1020C-N stretch
< 1500Fingerprint region (skeletal vibrations)

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Enantiomeric Purity (if applicable)

The parent this compound is achiral. However, if substituents were introduced onto the bicyclic framework in a way that creates stereocenters, the resulting derivatives would be chiral. In such cases, chiroptical techniques like Electronic Circular Dichroism (ECD) would be invaluable. ECD measures the differential absorption of left and right circularly polarized light, which is non-zero only for chiral molecules.

The ECD spectrum provides information about the absolute configuration of the stereocenters. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. ECD is also a powerful tool for assessing the enantiomeric purity of a chiral sample. While no specific chiroptical data for derivatives of this compound are available in the searched literature, the principles of its application are well-established for chiral bicyclic systems.

Computational and Theoretical Investigations of 2 Benzyl 1,2 Diazabicyclo 2.2.2 Octane

Quantum Chemical Calculations: Electronic Structure, Bonding, and Stability

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. A DFT study of 2-benzyl-1,2-diazabicyclo[2.2.2]octane would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Such calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide key geometric parameters.

For the parent 1,4-diazabicyclo[2.2.2]octane (DABCO), a related isomer, DFT calculations have been performed to determine its structural parameters and vibrational frequencies. researchgate.netbohrium.com Similar calculations for this compound would yield data such as bond lengths, bond angles, and dihedral angles, defining the conformation of the bicyclic cage and the orientation of the benzyl (B1604629) group.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Illustrative)

ParameterPredicted Value
C-N bond length (bicyclic)~1.47 Å
N-N bond length~1.45 Å
C-C bond length (bicyclic)~1.54 Å
N-CH₂ (benzyl) bond length~1.46 Å
C-N-N bond angle~109°
C-N-C bond angle~108°

Note: These values are illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.

The energetics of the molecule, including its total energy and heat of formation, would also be determined, providing a measure of its thermodynamic stability.

Ab Initio Methods for High-Level Calculations on Molecular Properties

Ab initio methods, which are based on first principles without empirical parameters, can be used for even more accurate calculations of molecular properties, albeit at a higher computational cost. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to refine the geometry and electronic properties calculated by DFT. researchgate.net

These high-level calculations would be particularly useful for accurately determining properties like electron affinities, ionization potentials, and dipole moments, which are sensitive to electron correlation effects. For instance, ab initio calculations have been used to evaluate the ground- and excited-state geometries and charge distributions of related heterocyclic systems.

Conformational Analysis and Potential Energy Surfaces through Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound, particularly the rotation of the benzyl group relative to the diazabicyclic core, is crucial for its interactions and reactivity. Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited to explore this.

A conformational search using MM would identify various low-energy conformers. Subsequently, MD simulations would provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations in solution. researchgate.net The binding of analogous bicyclic compounds has been analyzed by molecular dynamics simulations based on 3D homology models of receptors. researchgate.net These studies reveal the energetically most favorable conformations. For N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy, X-ray crystallography, and molecular modeling studies have been combined to understand their low-energy conformations. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.comnumberanalytics.com

For this compound, the HOMO is expected to be localized on the nitrogen atoms, particularly the lone pairs, making them the primary sites for electrophilic attack (nucleophilic centers). The LUMO, conversely, would likely be distributed over the benzyl group and parts of the bicyclic system, indicating the sites susceptible to nucleophilic attack.

Quantum chemical calculations for related benzylamine (B48309) derivatives have been used to characterize their chemical reactivity. iucr.org The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. numberanalytics.com

Table 2: Illustrative Frontier Molecular Orbital Properties for a Benzylamine Derivative

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Global Electrophilicity Index3.34 eV
Chemical Hardness2.02 eV

Source: Adapted from data on a substituted benzylamine-acridinedione compound. iucr.org These values serve as an example of the data generated in an FMO analysis.

The analysis of the HOMO and LUMO would help in predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Computational Studies on Reaction Mechanisms and Transition States Involving the Diazabicyclic Core

Computational chemistry can be used to model entire reaction pathways, including the identification of transition states and the calculation of activation energies. For reactions involving the this compound core, such as N-alkylation or oxidation, DFT calculations can elucidate the step-by-step mechanism.

For example, studies on the reaction of 3-oxidopyraziniums have utilized DFT to investigate the mechanism of formation of diazabicyclo[2.2.2]octanes, including potential rearrangements and the feasibility of different pathways. nih.gov Similarly, computational studies on the ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have provided mechanistic insights. rsc.orgresearchgate.netd-nb.info These studies help in understanding whether a reaction is concerted or proceeds through intermediates.

Solvent Effects and Intermolecular Interactions: Theoretical Modeling

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Theoretical models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent environment during quantum chemical calculations.

Explicit solvent models, often used in MD simulations, involve surrounding the molecule with a number of solvent molecules. This approach allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the nitrogen atoms and protic solvents. cdnsciencepub.com The study of related DABCO-based ionic liquids has employed DFT to understand the role of hydrogen bonding in enhancing structural stability. bohrium.comdoaj.org Hirshfeld surface analysis is another computational tool that can reveal the nature and importance of various intermolecular contacts in the crystalline state. iucr.org

Applications of 2 Benzyl 1,2 Diazabicyclo 2.2.2 Octane As a Scaffold or Reagent in Organic Synthesis

Role as a Privileged Structure in the Design of Novel Organic Molecules

While the term "privileged structure" is often associated with scaffolds that bind to multiple biological targets, in a purely synthetic context, it can refer to a molecular framework that is readily accessible and can be elaborated into a diverse range of complex structures. The 1,2-diazabicyclo[2.2.2]octane skeleton, a close analog of the well-studied 1,4-diazabicyclo[2.2.2]octane (DABCO), fits this description. The presence of the benzyl (B1604629) group at the N-2 position provides a handle for further functionalization and influences the steric and electronic properties of the molecule.

The isoquinoline (B145761) scaffold, which can be conceptually related to the benzyl-substituted diazabicyclic system, is recognized as a privileged structure in medicinal chemistry. nih.gov The synthesis of complex heterocyclic frameworks often relies on versatile building blocks, and 2-benzyl-1,2-diazabicyclo[2.2.2]octane can be considered a precursor to various N-benzyl-substituted piperazine (B1678402) derivatives through ring-opening reactions. rsc.orgrsc.orgresearchgate.net This strategic bond cleavage allows access to a different class of compounds, highlighting the role of the diazabicyclic core as a masked piperazine scaffold.

Application as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atoms in this compound possess lone pairs of electrons, making the compound a potential ligand for metal centers. The parent compound, DABCO, is known to form coordination polymers and complexes with various metals. For instance, novel metal-organic complexes of 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide with silver and calcium have been synthesized, exhibiting interesting phase transition and ferroelectric properties. rsc.org Furthermore, dirhodium(II) paddlewheels have been shown to form supramolecular helical assemblies with DABCO. acs.org

The introduction of a benzyl group on the diazabicyclo[2.2.2]octane framework can modulate its ligand properties. The steric bulk of the benzyl group can influence the coordination geometry and the stability of the resulting metal complexes. For example, a copper bromide ionic cluster incorporating 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium has been reported. researchgate.net The potential for the benzyl group to engage in π-stacking or other non-covalent interactions can also be exploited in the design of supramolecular structures and catalysts.

Utilization as a Catalyst or Base in Specific Organic Transformations (e.g., Baylis-Hillman, ring-opening)

The nucleophilic and basic character of the tertiary amine in this compound makes it a candidate for use as a catalyst or base in various organic reactions. The parent DABCO is a well-established catalyst for the Baylis-Hillman reaction, which forms a carbon-carbon bond between an aldehyde and an activated alkene. organic-chemistry.orgresearchgate.netjournals.co.za140.122.64 The reaction is initiated by the nucleophilic addition of the tertiary amine to the activated alkene. organic-chemistry.org While specific studies on this compound as a catalyst for the Baylis-Hillman reaction are not prevalent, the underlying reactivity of the diazabicyclic core suggests its potential in this capacity.

A significant application of benzyl-substituted diazabicyclo[2.2.2]octane derivatives is in ring-opening reactions. Quaternary ammonium (B1175870) salts, such as 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, can react with nucleophiles, leading to the cleavage of a C-N bond and the formation of piperazine derivatives. rsc.orgrsc.orgresearchgate.net This transformation is particularly useful for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related structures. rsc.org A side reaction involving benzylation of softer nucleophiles has been observed when using these benzyl-substituted salts. rsc.orgrsc.org

Furthermore, DABCO has been employed as a mediator in the one-pot synthesis of complex molecules, such as 2-(3-benzyl-2,6-dioxo-3,6-dihydropyrimidin-1[2H]-yl)-N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2[3H]-yl)aryl)acetamides, demonstrating its utility in facilitating multiple bond-forming events in a single operation. researchgate.net

Table 1: Applications of Benzyl-Substituted Diazabicyclo[2.2.2]octane Derivatives in Organic Reactions

Reaction TypeRole of Benzyl-Diazabicyclo[2.2.2]octane DerivativeProduct ClassReference
Ring-OpeningReagent (Quaternary Salt)Piperazine Derivatives rsc.orgrsc.orgresearchgate.net
One-Pot SynthesisMediator/BaseSubstituted Acetamides researchgate.net
Baylis-HillmanPotential CatalystFunctionalized Acrylates organic-chemistry.orgresearchgate.netjournals.co.za140.122.64

Design and Synthesis of Advanced Functional Materials Incorporating the Diazabicyclic Unit (e.g., coordination polymers)

The rigid and well-defined structure of the diazabicyclo[2.2.2]octane core makes it an attractive building block for the construction of advanced functional materials. The ability of the nitrogen atoms to act as ligands or to be quaternized allows for the incorporation of this unit into larger assemblies such as coordination polymers and ionic liquids.

For instance, coordination polymers based on the related 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide have been synthesized, demonstrating that the diazabicyclic framework can be used to create extended solid-state structures with interesting physical properties. rsc.org The introduction of a benzyl group could influence the packing of these polymers and introduce additional functionalities.

N-alkylated 1,4-diazabicyclo[2.2.2]octane derivatives have been used to prepare deep eutectic solvents (DESs) when mixed with hydrogen bond donors like polyethylene (B3416737) glycols. acs.org These DESs have been successfully employed as media for the synthesis of indoles and tetrazoles. acs.org A this compound could similarly be a component of novel ionic liquids or DESs with tailored properties. Additionally, materials functionalized with 1,4-diazabicyclo[2.2.2]octane have been investigated for applications such as anion-selective membranes in alkaline water electrolysis. researchgate.net

Development of Chemical Probes and Tools for Mechanistic Studies (non-biological)

The reactivity of this compound and its derivatives can be harnessed to develop chemical probes for investigating reaction mechanisms. The ring-opening reactions of 1-benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts provide a platform to study nucleophilic substitution at a tertiary carbon within a constrained bicyclic system. rsc.orgrsc.orgresearchgate.net The outcome of these reactions, including the observation of side products, can offer insights into the factors governing reactivity and selectivity.

In a different context, cationic catalysts based on the 1,4-diazabicyclo[2.2.2]octane structure have been designed for photoinduced hydrogen-atom transfer (HAT) catalysis. chemrxiv.org These catalysts enable the site-selective C-H alkylation of a wide range of substrates. The substituents on the nitrogen atoms play a crucial role in the catalytic cycle, and a benzyl group could modulate the electronic and steric properties of such a catalyst, potentially influencing its efficiency and selectivity. The study of these catalytic systems provides a deeper understanding of HAT processes.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-Benzyl-1,2-diazabicyclo[2.2.2]octane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via functionalization of the parent diazabicyclo[2.2.2]octane (DABCO) scaffold. A common approach involves nucleophilic substitution or coupling reactions using benzyl halides or alcohols under basic conditions. Solvent choice (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation . For purity, chromatographic separation (e.g., silica gel) or recrystallization from polar aprotic solvents is recommended.

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming stereochemistry and bond geometries. For XRD analysis, ensure high-quality crystal growth via slow evaporation in solvents like dichloromethane/hexane mixtures. Solid-state NMR (ssNMR) complements XRD by probing hydrogen-bonding interactions and proton transfer dynamics, particularly in co-crystals with carboxylic acids . Mass spectrometry (HRMS) and 1H^{1}\text{H}/13C^{13}\text{C} NMR in CDCl3_3 or DMSO-d6_6 verify molecular weight and substituent positioning .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinned crystals?

  • Methodological Answer : For disordered solvent molecules, use the SQUEEZE algorithm in refinement software (e.g., PLATON) to model electron density. For twinned data, employ twin-law refinement in SHELXL, which handles overlapping reflections by decomposing the dataset into individual domains. Cross-validation with spectroscopic data (e.g., ssNMR) ensures structural consistency .

Q. How does the bicyclo[2.2.2]octane scaffold act as a bioisostere for aromatic rings, and what are the implications for drug design?

  • Methodological Answer : The bicyclo[2.2.2]octane core mimics phenyl rings by maintaining collinear vectors (φ = 180°) and rigidity while reducing lipophilicity. For example, replacing a phenyl group with this scaffold in HDAC inhibitors retained activity but improved metabolic stability. Design requires careful adjustment of substituent positions to preserve target binding, validated via molecular docking and free-energy calculations .

Q. What experimental and computational approaches validate proton-transfer mechanisms in acid-base complexes involving this compound?

  • Methodological Answer : Combine XRD (to locate H atoms) with X-ray photoelectron spectroscopy (XPS) and 15N^{15}\text{N} ssNMR. XPS identifies protonation states via N 1s binding energy shifts, while 15N^{15}\text{N} ssNMR detects hydrogen-bonding interactions through chemical shift perturbations (~10–20 ppm downfield for protonated amines). DFT calculations (e.g., B3LYP/6-311+G**) predict shifts and validate experimental observations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.